molecular formula C15H9NO B5590577 6H-isoindolo[2,1-a]indol-6-one

6H-isoindolo[2,1-a]indol-6-one

Cat. No.: B5590577
M. Wt: 219.24 g/mol
InChI Key: CWCKNFXYNDKAAA-UHFFFAOYSA-N
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Description

6H-isoindolo[2,1-a]indol-6-one is a tetracyclic fused nitrogen-heterocyclic compound that serves as a key scaffold in medicinal chemistry and organic synthesis. This compound and its structural analogues have demonstrated significant antiproliferative activity in biological evaluations, showing promising activity against L1210 leukemia cells . Its core structure is of high interest for developing new anticancer agents . The compound's framework is also recognized for its affinity towards important biological targets, including the hNK1 receptor and the melatonin binding site MT3 . From a synthetic chemistry perspective, researchers can access the this compound core through several advanced methodologies. An efficient one-pot synthesis has been developed via CuI/Pd(OAc)2-catalyzed intramolecular hydroamidation of ortho-alkynyl-N-arylbenzamides followed by C-H dehydrogenative coupling, using oxygen as a green oxidant . Alternative synthetic routes include palladium-catalyzed carbonylative cyclization of 2-(2-bromophenyl)-1H-indoles under carbon monoxide pressure , and a Pd-catalyzed intramolecular Heck reaction of dihalo N-allyl substituted N-arylbenzamide derivatives . For metal-free approaches, a novel synthesis route is also available . This compound is intended for research applications only, specifically for use in chemical synthesis, medicinal chemistry research, and investigative biological studies. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

isoindolo[2,3-a]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO/c17-15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCKNFXYNDKAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient synthetic routes for 6H-isoindolo[2,1-a]indol-6-one involves a metal-free approach that utilizes a Beckmann rearrangement followed by an intramolecular cyclization. The synthesis begins with the commercially available starting material dibenzocyclohepten-5-one. This compound is reacted with hydroxylamine to form an oxime, which then undergoes a Beckmann rearrangement to yield a lactam. The lactam is subsequently cyclized intramolecularly to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the metal-free synthetic route described above offers a scalable and cost-effective approach. This method avoids the use of expensive metal catalysts and relies on readily available starting materials, making it suitable for large-scale production .

Chemical Reactions Analysis

Palladium-Catalyzed Intramolecular Heck Reaction

A one-step Pd-mediated synthesis was developed using dihalo N-allyl-substituted N-arylbenzamide derivatives (Figure 1). The reaction proceeds via sequential intramolecular Heck cyclization, forming the isoindoloindolone core. Key conditions include:

  • Catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂

  • Ligand: PPh₃ or BINAP

  • Base: K₂CO₃ or Et₃N

  • Solvent: DMF or toluene

  • Yield: 55–78%

Example :

2-(2-Iodophenyl)indolePd(OAc)₂, CO (1 atm)K₂CO₃, DMF, 120°C6H-Isoindolo[2,1-a]indol-6-one(Yield: 70%)[5]\text{2-(2-Iodophenyl)indole} \xrightarrow[\text{Pd(OAc)₂, CO (1 atm)}]{\text{K₂CO₃, DMF, 120°C}} \text{this compound} \quad (\text{Yield: 70\%})[5]

Flash Vacuum Pyrolysis (FVP)

Pyrolysis of methyl 2-(2-bromophenyl)indole-1-carboxylate at 950°C induces a cascade reaction:

  • Sigmatropic shift

  • Elimination of methyl bromide

  • Cyclization
    This method avoids metal catalysts but requires high temperatures and specialized equipment .

Metal-Free Beckmann Rearrangement

A four-step, metal-free synthesis involves:

Rhodium-Catalyzed C–H Carbonylation

Rh(III)-catalyzed C–H activation of 2-arylindoles with CO gas enables direct carbonylation. Mechanistic studies suggest N–H bond cleavage precedes C–H activation, forming a five-membered rhodacycle intermediate .

Substitution at the 11-Position

The 11-position is highly reactive due to steric and electronic effects:

  • Nitro group introduction : Nitration (HNO₃/H₂SO₄) at 11-position yields 2-nitro-6H-isoindolo[2,1-a]indol-6-one (precursor for amino derivatives) .

  • Amination : Reduction of nitro derivatives (H₂/Pd-C) produces 2-amino-6H-isoindolo[2,1-a]indol-6-one , which can be further functionalized (e.g., acylated) .

Ring-Opening and Rearrangement

Treatment with N,N-diethylethylenediamine at 180°C leads to:

  • Pyrrolidinone ring opening.

  • Amidification of the keto group.
    This produces derivatives like 17a and 17b , which exhibit enhanced cytotoxicity .

Electrophilic Aromatic Substitution

  • Halogenation : Bromination or chlorination at the D-ring (positions 3 and 4) using NBS or Cl₂/FeCl₃ .

  • Methylation : Friedel-Crafts alkylation introduces methyl groups at the A-ring .

Comparative Analysis of Synthetic Methods

MethodCatalystConditionsYield (%)Key AdvantagesReferences
Pd-Catalyzed HeckPd(OAc)₂/PPh₃DMF, 120°C, CO atmosphere55–78One-step, scalable
Flash Vacuum PyrolysisNone950°C, vacuum30–45Metal-free, short reaction time
Beckmann RearrangementNoneTHF, TEA, room temperature42Metal-free, avoids halogens
Rh-Catalyzed CarbonylationRhCl₃·3H₂ODCE, 80°C, CO gas60–75Direct C–H activation, high regioselectivity

Reactivity and Stability

  • Acid/Base Stability : The lactam ring is stable under mild acidic/basic conditions but undergoes hydrolysis in concentrated HCl/NaOH .

  • Photoreactivity : UV irradiation induces [4π+4π] cycloaddition in derivatives with electron-rich substituents .

Scientific Research Applications

Synthetic Applications

The synthesis of 6H-isoindolo[2,1-a]indol-6-one has been achieved through various methodologies, highlighting its versatility in organic synthesis.

1.1 Pyrolytic Synthesis

A notable approach involves the pyrolytic synthesis of isoindolo[2,1-a]indol-6-one via flash vacuum pyrolysis (FVP). This method utilizes a sigmatropic shift-elimination-cyclization cascade at high temperatures (950 °C) to form the compound efficiently. This technique offers a pathway for generating complex heterocyclic structures from simpler precursors .

1.2 Metal-Free Synthesis

Recent advancements include a novel metal-free synthesis method that employs Beckmann rearrangement followed by intramolecular cyclization. This four-step process results in high yields and avoids the use of toxic metals, making it an environmentally friendly option for synthesizing this compound .

1.3 Cascade Cyclization Techniques

Another efficient method involves hypervalent iodine(iii)-promoted cascade cyclization. This approach allows for the regioselective and chemoselective formation of 11-aryl-6H-isoindolo[2,1-a]indol-6-ones from 2-(1-arylethynyl)benzamides under mild conditions, demonstrating the compound's adaptability in synthetic chemistry .

The biological activity of this compound derivatives has been extensively studied, particularly in the context of cancer treatment.

2.1 Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds analogous to batracylin have shown promising results against L1210 leukemia cells. Modifications to the structure, such as introducing nitro or amino groups, have been linked to enhanced biological activity .

2.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. Some studies suggest that these compounds may interact with DNA or cellular signaling pathways critical for tumor growth .

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound derivatives:

Study Focus Findings
Boussard et al. (2006)Synthesis and activityIdentified several derivatives with potent anticancer activity against L1210 leukemia cells; structural modifications led to varying levels of cytotoxicity .
Guillaumel et al. (2006)Structure-activity relationshipExplored how different substituents on the isoindolo structure influenced biological activity; found that certain modifications significantly enhanced anticancer properties .
Recent Synthesis StudiesMethodology developmentDeveloped new metal-free and efficient synthetic routes that increase yield and reduce environmental impact; demonstrated the scalability of these methods for pharmaceutical applications .

Mechanism of Action

The mechanism by which 6H-isoindolo[2,1-a]indol-6-one exerts its effects is largely dependent on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Pyrrolo[3,2,1-de]phenanthridines

These tricyclic compounds, synthesized via Rh-catalyzed annulation, lack the isoindoline ring but share anticancer activity. Their planar structures limit solubility, whereas 6H-isoindolo[2,1-a]indol-6-ones’ tetracyclic framework enhances pharmacokinetic properties .

Indolo[2,1-a]isoquinolines

Similar in ring fusion but differing in nitrogen placement, these compounds show weaker GSK-3β inhibition compared to 6H-isoindolo[2,1-a]indol-6-ones, which exhibit IC₅₀ values < 1 μM in kinase assays .

Catalytic Approaches

Method Catalyst Yield Range Key Limitations
Pd-catalyzed carbonylation Pd(OAc)₂/L-proline 66–92% Sensitive to nitro/cyano groups
Rh-catalyzed oxidative coupling [Cp*RhCl₂]₂ 40–85% Requires atmospheric CO
CuI/Pd(II)-mediated hydroamidation CuI/Pd(OAc)₂ 68–90% Limited to electron-rich aryl groups

Substituent Impact:

  • Electron-withdrawing groups (e.g., NO₂, CN): Reduce yields due to steric hindrance and electronic deactivation .
  • Electron-donating groups (e.g., OMe, CH₃): Enhance yields (e.g., 2-methoxy derivatives: 90% yield) .

Unique Physicochemical Properties

This compound exhibits strong hydrogen-bonding with alcohols, as demonstrated by its red-shifted fluorescence in n-hexane. This property enhances its solubility in polar solvents compared to batracylin and isoindigos .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6H-isoindolo[2,1-a]indol-6-one derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic approaches include intramolecular cyclization of pre-functionalized indole precursors. For example, Cu(I)/Pd(II)-catalyzed intramolecular hydroamidation and C-H coupling have been used to synthesize derivatives like 2-methoxy-11-(p-methoxyphenyl)-6H-isoindolo[2,1-a]indol-6-one with 90% yield under optimized conditions (DMF, 80°C, 12h) . Key variables affecting yield include catalyst loading, solvent polarity, and reaction time. Researchers should validate purity via melting point analysis and spectroscopic techniques (e.g., ¹H/¹³C NMR).

Q. How do substituents on the isoindoloindolone core affect its physicochemical properties?

  • Methodological Answer : Substituents like methoxy, fluoro, or trifluoromethyl groups alter electronic density and steric effects. For instance, 9-fluoro-11-phenyl-6H-isoindolo[2,1-a]indol-6-one exhibits a 77% yield and distinct melting points (155–157°C) compared to non-fluorinated analogs, indicating enhanced crystallinity . Use computational tools (e.g., DFT calculations) to correlate substituent effects with properties like solubility or dipole moments.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential for structural confirmation. For example, ¹H NMR of (Z)-3-benzylidene-2-phenylisoindolin-1-one reveals distinct aromatic proton splitting patterns (δ 7.2–8.1 ppm) . Pair with X-ray crystallography to resolve ambiguities in stereochemistry or regioselectivity.

Advanced Research Questions

Q. How can regioselectivity challenges in isoindoloindolone synthesis be addressed using catalytic systems?

  • Methodological Answer : Microwave-assisted reactions with KF-Al₂O₃ catalysts improve regioselectivity in related heterocycles (e.g., 6-arylimino-6H-indolo[2,1-b]quinazolin-12-ones), achieving >90% yield without byproducts . Apply similar conditions to this compound systems, monitoring reaction progress via TLC/LC-MS and optimizing microwave power (100–300 W) for kinetic control.

Q. What experimental and computational strategies resolve contradictions in structure-activity relationship (SAR) data for isoindoloindolone-based inhibitors?

  • Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition IC₅₀) with molecular docking (AutoDock Vina) to validate binding modes. For example, 2-hydroxy-8,9-dimethoxy-6H-isoindolo[2,1-a]indol-6-one (PubChem CID: 79X) shows hydrogen bonding with residues in target enzymes, which can be corroborated by mutational studies . Address discrepancies by cross-referencing crystallographic data (PDB) and kinetic parameters (kcat/KM).

Q. How can synthetic protocols be scaled while maintaining enantiomeric purity for chiral isoindoloindolone derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral Pd complexes) during cyclization steps. For octahydro-isoindolone derivatives, stereocenter retention (e.g., 6aR,11aS,11bR configuration) requires inert atmospheres and low-temperature quenching to prevent racemization . Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) and optical rotation comparisons.

Q. What mechanistic insights explain unexpected byproducts in isoindoloindolone synthesis?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or deuterated reagents) to trace reaction pathways. For instance, in Cu(I)-catalyzed hydroamidation, competing pathways may form isoindolinone vs. isoindoloindolone products . Mechanistic studies (kinetic isotope effects, Hammett plots) can identify rate-determining steps and guide condition adjustments (e.g., solvent polarity, base strength).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-isoindolo[2,1-a]indol-6-one
Reactant of Route 2
Reactant of Route 2
6H-isoindolo[2,1-a]indol-6-one

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